molecular formula C20H22F3N5O2 B6006373 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

Numéro de catalogue B6006373
Poids moléculaire: 421.4 g/mol
Clé InChI: RBOREEPSVRLSEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in the development and function of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mécanisme D'action

4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine exerts its therapeutic effect by binding to the active site of BTK and inhibiting its kinase activity. This leads to the suppression of downstream signaling pathways that are essential for the survival and proliferation of B-cells. The inhibition of BTK also disrupts the interaction between B-cells and their microenvironment, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been shown to selectively target BTK, with minimal off-target effects. This selectivity results in a favorable safety profile and reduced toxicity compared to other BTK inhibitors. 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has also been shown to be effective in overcoming resistance to other BTK inhibitors, making it a promising therapeutic option for patients who have failed previous treatments.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine is its potency and selectivity for BTK inhibition. This makes it a valuable tool for studying the role of BTK in various cellular processes. However, one limitation of 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine is its limited solubility, which can make it difficult to administer in vivo. Additionally, the high cost of 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine may limit its availability for research purposes.

Orientations Futures

There are several potential future directions for the development and application of 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine. One area of interest is the combination of 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine with other targeted therapies, such as inhibitors of PI3K or AKT, to enhance its therapeutic efficacy. Another potential direction is the development of 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine as a treatment for autoimmune diseases, where B-cell dysregulation plays a key role in disease pathogenesis. Finally, further research is needed to fully understand the molecular mechanisms underlying the resistance to BTK inhibitors and to develop strategies to overcome this resistance.

Méthodes De Synthèse

The synthesis of 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine involves several steps starting with the reaction of 4-(4-trifluoromethylbenzoyl) piperazine with 4-chloro-6-(4-pyrimidinylamino) morpholine. The resulting intermediate is then subjected to further reactions to produce the final product. The synthesis of 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been optimized to achieve high yields and purity.

Applications De Recherche Scientifique

4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies. In preclinical studies, 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has demonstrated potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling and subsequent induction of apoptosis in B-cells. 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has also been shown to be effective in overcoming resistance to other BTK inhibitors such as ibrutinib.

Propriétés

IUPAC Name

[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O2/c21-20(22,23)16-3-1-15(2-4-16)19(29)28-7-5-26(6-8-28)17-13-18(25-14-24-17)27-9-11-30-12-10-27/h1-4,13-14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOREEPSVRLSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-{4-[4-(Trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.